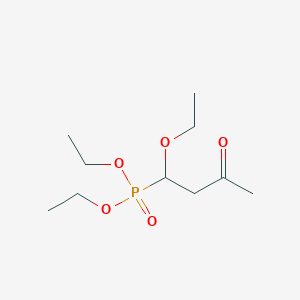
Sodium p-hexadecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium p-hexadecylbenzenesulfonate can be synthesized through the sulfonation of p-hexadecylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where p-hexadecylbenzene is reacted with sulfur trioxide in a sulfonation reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium p-hexadecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield sulfonic acids.
Applications De Recherche Scientifique
Sodium p-hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is employed to disrupt cell membranes and solubilize proteins for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products to improve the bioavailability of active ingredients.
Industry: this compound is used in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium p-hexadecylbenzenesulfonate involves its ability to reduce surface tension and disrupt lipid bilayers. This is achieved through the interaction of the hydrophobic tail with lipid molecules and the hydrophilic head with water molecules, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it less effective in certain applications.
Sodium octylbenzenesulfonate: Another similar compound with an even shorter alkyl chain, leading to different surfactant properties.
Uniqueness
Sodium p-hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which enhances its ability to reduce surface tension and form stable emulsions compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties.
Propriétés
Numéro CAS |
16693-91-7 |
|---|---|
Formule moléculaire |
C22H37NaO3S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
sodium;4-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25;/h17-20H,2-16H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
PHWNKJIURBCVAF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)








![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
